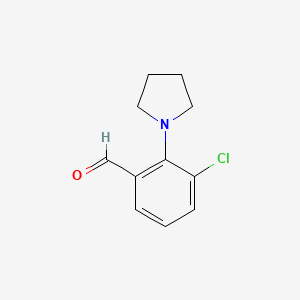

3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde

Description

3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring at the 2-position and a chlorine substituent at the 3-position of the aromatic ring. This compound belongs to a class of substituted benzaldehydes that are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as azetidinones, thiazolidinones, and fluorescent probes . The pyrrolidine moiety introduces steric and electronic effects, while the chloro group enhances electrophilicity at the aldehyde, influencing reactivity in condensation and cyclization reactions.

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

3-chloro-2-pyrrolidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C11H12ClNO/c12-10-5-3-4-9(8-14)11(10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

InChI Key |

OEAIFMBNNQTVPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)

- Substituents: Nitro (NO₂) at position 5, pyrrolidin-1-yl at position 2.

- Key Differences : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde compared to the chloro substituent in the target compound. This enhances reactivity in nucleophilic additions.

- Structural Insights : A crystal structure (CCDC 463) confirms planar geometry, with intramolecular hydrogen bonding between the nitro oxygen and aldehyde hydrogen, stabilizing the conformation .

4-(pyrrolidin-1-yl)benzaldehyde

- Substituents : Pyrrolidin-1-yl at position 3.

- Key Differences : The para-substituted pyrrolidine reduces steric hindrance compared to the ortho-substituted chloro-pyrrolidine derivative. This facilitates conjugation in fluorescent probes, as seen in 1d (a pyridinium chloride derivative), where extended π-systems enhance fluorescence .

- Applications : Used in synthesizing fluorescent dyes for G-quadruplex nucleic acid detection, demonstrating the impact of substitution patterns on optoelectronic properties.

2-Chlorobenzaldehyde Derivatives in Cyclization Reactions

- Example : 5-[(2-Chlorophenyl)hydroxymethyl]-5-ethylidene-4-(pyrrolidin-1-yl)furan-2(5H)-one (3a).

- Key Differences: The 2-chloro substituent directs regioselectivity in enolate reactions, favoring furanone formation. Comparatively, 3-chloro substitution in the target compound may alter steric interactions in analogous reactions .

Table 1: Comparative Analysis of Substituted Benzaldehydes

- Synthetic Methods :

- This compound : Likely synthesized via Ullmann coupling or nucleophilic aromatic substitution, though direct evidence is lacking.

- 5-Nitro Analog : Prepared via nitration of 2-(pyrrolidin-1-yl)benzaldehyde, followed by purification via crystallization .

- 4-(pyrrolidin-1-yl)benzaldehyde : Synthesized via copper-catalyzed three-component reactions involving terminal alkynes and formaldehyde, as seen in propargylamine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.